molecular formula C60H84N4O4S4 B132568 Lead ionophore IV CAS No. 145237-46-3

Lead ionophore IV

Cat. No. B132568
CAS RN: 145237-46-3
M. Wt: 1053.6 g/mol
InChI Key: CDVPPFVKRDRQTO-UHFFFAOYSA-N
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Description

Lead ionophore IV, also known as tert-Butylcalix4arene-tetrakis(N,N-dimethylthioacetamide), is a highly Pb-selective polymer for membrane electrodes . It is used in the fabrication of robust potentiometric ion sensors and as the base for the synthesis of lead-selective micro-electrodes .


Synthesis Analysis

Lead ionophore IV is used in the fabrication of robust potentiometric ion sensors . It is also used as the base for the synthesis of lead-selective micro-electrodes . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The molecular weight of Lead ionophore IV is 1053.6 . It has a complex structure with the formula C60H84N4O4S4 . The exact molecular structure is not detailed in the available sources.


Chemical Reactions Analysis

Lead ionophore IV is used in the fabrication of robust potentiometric ion sensors . The detection mechanism is based on the complexation of the Pb2+ ions by the lead ionophores within the membrane, thus modulating the interactions between the ionophores and the chemiresistive film .


Physical And Chemical Properties Analysis

Lead ionophore IV has a molecular weight of 1053.6 . It has a complex structure with the formula C60H84N4O4S4 . The ionophore should be lipophilic (as opposed to hydrophilic) so that it is not leached from the membrane upon exposure to aqueous solutions .

Scientific Research Applications

Nanomaterial/Ionophore-Based Electrode for Anodic Stripping Voltammetric Determination of Lead

A novel nanomaterial/ionophore-modified glassy carbon electrode for anodic stripping analysis of lead (Pb(2+)) has been developed. This electrode utilizes nanosized hydroxyapatite and an ionophore, resulting in remarkably improved sensitivity and selectivity to Pb(2+). It offers a linear range of 5.0 nM to 0.8 µM for Pb(2+) detection, with a sensitivity of 13 µA/µM and a detection limit of 1.0 nM. This technology is effective for trace-level determination of Pb(2+) in real water samples (Pan et al., 2009).

Carbon Nanotubes/Ionophore Modified Electrode for Anodic Stripping Determination of Lead

The combination of carbon nanotubes and ionophore has been introduced for anodic stripping analysis of lead (Pb2+). This modified electrode shows improved sensitivity and selectivity for Pb2+, with a low detection limit of 1 nM and a wide linear range (5 nM–8 µM). Its practical application has been successful in determining Pb2+ in real water samples (Lou et al., 2011).

Macrocyclic Oxamides as Ionophores for Lead-Selective Membrane Electrodes

Macrocyclic oxamides have been investigated as potential ionophores for lead ions in solvent polymeric membrane electrodes. Lead-selective electrodes using these oxamides demonstrated pronounced preference for lead over other divalent and some monovalent cations (Malinowska et al., 1993).

Lead-Selective Membrane Electrodes Based on Neutral Carriers

A group of amides and oxamides has been used as potential ionophores for lead ions in solvent polymeric membrane electrodes. The electrodes demonstrated favorable analytical results, including a linear response with a slope of 35.3 mV per pPb unit in PbII and an activity range of 10–5.2–10–1.0M (Malinowska, 1990).

Ionophore/Ionomer Films on Glassy Carbon Electrodes for Accumulation Voltammetry

This research describes the use of ionophores in voltammetry with modified glassy carbon electrodes. A lead(II) ionophore, methylenebis (N, N-diisobutyldithiocarbamate), was used, showing potential for detection of lead(II) down to 1 × 10–7 mol L–1 with a 600 s accumulation time (Arrigan et al., 1994).

Lead-Selective Bulk Optodes Based on Neutral Ionophores

This study presents an optical sensor (optode) for measuring lead, incorporating a metal ion-selective ionophore and a proton-selective chromoionophore. The optode demonstrated an excellent selectivity over alkali and alkaline-earth metals with a measuring range for lead found to be 5.0×10 -9 to 5.0×10 -3 M (Lerchi et al., 1992).

Future Directions

Lead ionophore IV has been used in the fabrication of robust potentiometric ion sensors and as the base for the synthesis of lead-selective micro-electrodes . Future research could focus on improving the sensitivity and selectivity of these sensors, as well as exploring other potential applications of this compound.

properties

IUPAC Name

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVPPFVKRDRQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H84N4O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead ionophore IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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